Ru-Re(FPh)
Overview
Description
“Ru-Re(FPh)” is a supramolecular photocatalyst that has been synthesized with a rhenium (I) biscarbonyl complex as a catalyst unit . It has shown tremendous photocatalytic properties, especially in the reduction of CO2 to CO using a wide range of visible light .
Synthesis Analysis
The synthesis of “Ru-Re(FPh)” involves the combination of a rhenium (I) biscarbonyl complex as a catalyst unit and a Ru (II) complex as a photosensitizer . The photocatalytic abilities of these complexes are strongly affected by the phosphorus ligands on the Re site .
Molecular Structure Analysis
The molecular formula of “Ru-Re(FPh)” is C86H70F24N8O2P5ReRu, and it has a molecular weight of 2145.67 .
Chemical Reactions Analysis
“Ru-Re(FPh)” exhibits high efficiency in the reduction of CO2 to CO . The intramolecular electron transfer rate in the case of “Ru-Re(FPh)” was accurately measured as kET = (1.4 ± 0.1) × 10^9 s^-1 . This rapid intramolecular electron transfer is one of the most important advantages of the Ru(II)–Re(I) supramolecular photocatalysts .
Physical And Chemical Properties Analysis
“Ru-Re(FPh)” is a solid at 20 degrees Celsius and is sensitive to light . It exhibits high quantum yield for CO formation (ΦCO = 0.15) and turnover number (TNCO = 207), and it also shows photostability .
Scientific Research Applications
Photocatalytic CO2 Reduction
“Ru-Re(FPh)” has shown tremendous photocatalytic properties, making it one of the fastest-operating photocatalysts for CO2 reduction to CO. It has a high turnover number (TNCO = 207) and quantum yield (ΦCO = 0.15), indicating its efficiency in this application .
Energy-Efficient Technologies
This compound has potential applications in developing advanced light-emitting diodes (LEDs) and high-efficiency solar cells, which are crucial for energy-efficient technologies .
Mechanism of Action
Target of Action
The primary target of the Ru-Re(FPh) compound is carbon dioxide (CO2). The compound acts as a photocatalyst for the reduction of CO2 to carbon monoxide (CO) . The compound’s photocatalytic abilities are strongly affected by the phosphorus ligands on the Re site .
Mode of Action
The Ru-Re(FPh) compound, with two P(p-FPh)3 ligands, exhibits tremendous photocatalytic properties . The compound’s interaction with its target involves the transfer of electrons. The two electrons necessary for CO formation are provided by two sequential reductive quenching processes of the excited Ru photosensitizer unit by the reductant BNAH .
Biochemical Pathways
The Ru-Re(FPh) compound affects the biochemical pathway of CO2 reduction. It facilitates the conversion of CO2 to CO using a wide range of visible light . This process is part of the broader field of artificial photosynthesis .
Result of Action
The result of the action of the Ru-Re(FPh) compound is the efficient reduction of CO2 to CO . This compound is one of the fastest-operating photocatalysts for CO2 reduction to CO, with a turnover frequency of 281 h−1 .
Safety and Hazards
properties
IUPAC Name |
carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMTWCVJZHGHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H70F24FeN8O2P5Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2015.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ru-Re(FPh) | |
CAS RN |
1471276-06-8 | |
Record name | Ru-Re(FPh) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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